molecular formula C22H20BrClN2O3S B7716095 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide

Cat. No. B7716095
M. Wt: 507.8 g/mol
InChI Key: MKBNAOWZOOFASP-UHFFFAOYSA-N
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Description

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications in several medical conditions. This compound is a selective inhibitor of the protein tyrosine kinase 5 (PTK5), which is involved in various cellular signaling pathways.

Mechanism of Action

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide is a selective inhibitor of the protein tyrosine kinase 5 (PTK5), which is involved in various cellular signaling pathways. By inhibiting PTK5, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide can disrupt these signaling pathways and inhibit the growth and proliferation of cancer cells, reduce inflammation in arthritis, and improve glucose tolerance in diabetes.
Biochemical and Physiological Effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In arthritis research, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide for lab experiments is its high selectivity for PTK5, which reduces the risk of off-target effects. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide. One direction is to optimize the synthesis method to improve the yield and solubility of this compound. Another direction is to further investigate the therapeutic potential of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide in other medical conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, future research could focus on the development of more potent and selective inhibitors of PTK5 based on the structure of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide.

Synthesis Methods

The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide involves several steps, starting from the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-(4-bromobenzyl)benzenesulfonamide. This intermediate is then reacted with 4-ethoxyphenylacetic acid to form 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in several medical conditions, including cancer, arthritis, and diabetes. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. In arthritis research, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3S/c23-19-12-10-17(11-13-19)15-26(30(28,29)20-7-2-1-3-8-20)16-22(27)25-14-18-6-4-5-9-21(18)24/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNAOWZOOFASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromobenzyl)-N-(2-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

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